1-(2,4-dimethoxyphenyl)pyrrolidine
Overview
Description
1-(2,4-dimethoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-dimethoxyphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups on the benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-Pyrrolidin-1-ylbenzene: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,4-Dimethoxybenzene: Lacks the pyrrolidine ring, affecting its reactivity and applications.
1-Pyrrolidin-1-yl-3,5-dimethoxybenzene: Similar structure but with methoxy groups at different positions, leading to variations in its properties and uses.
Uniqueness: 1-(2,4-dimethoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
NBFRUPVXXIIAEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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